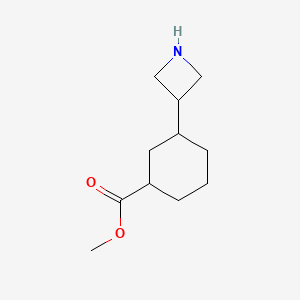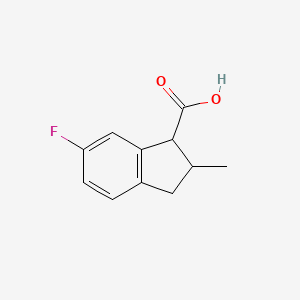![molecular formula C9H14N4O B11903149 2,7-Diazaspiro[4.4]nonane, 2-(1,2,4-oxadiazol-5-yl)- CAS No. 646056-48-6](/img/structure/B11903149.png)
2,7-Diazaspiro[4.4]nonane, 2-(1,2,4-oxadiazol-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,7-Diazaspiro[44]nonan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,7-diazaspiro[4.4]nonan-2-yl)-1,2,4-oxadiazole typically involves the reaction of 2,7-diazaspiro[4.4]nonane with appropriate reagents to form the oxadiazole ring. One common method involves the cyclization of a precursor compound under specific conditions, such as the use of a strong base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,7-Diazaspiro[4.4]nonan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the spiro structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce new substituents into the molecule .
Applications De Recherche Scientifique
5-(2,7-Diazaspiro[4.4]nonan-2-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 5-(2,7-diazaspiro[4.4]nonan-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Diazaspiro[4.4]nonane: A related compound with a similar spiro structure but lacking the oxadiazole ring.
1,2,4-Oxadiazole: A simpler compound that contains the oxadiazole ring but not the spiro structure.
Uniqueness
5-(2,7-Diazaspiro[4.4]nonan-2-yl)-1,2,4-oxadiazole is unique due to its combination of the spiro structure and the oxadiazole ring. This dual feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
646056-48-6 |
|---|---|
Formule moléculaire |
C9H14N4O |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
5-(2,7-diazaspiro[4.4]nonan-2-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H14N4O/c1-3-10-5-9(1)2-4-13(6-9)8-11-7-12-14-8/h7,10H,1-6H2 |
Clé InChI |
FEVIRVGVMXIOTN-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC12CCN(C2)C3=NC=NO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


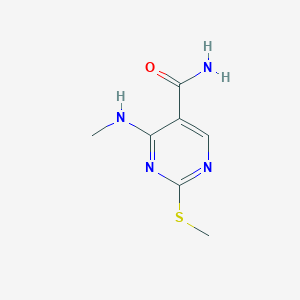
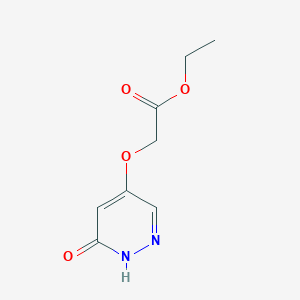
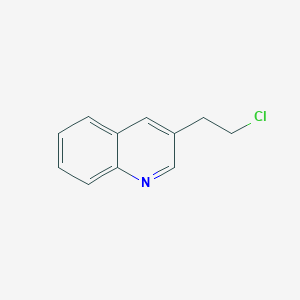

![8-methoxy-5H-pyrido[3,2-b]indole](/img/structure/B11903093.png)
![6-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11903096.png)
![N-{[Methoxy(dimethyl)silyl]methyl}aniline](/img/structure/B11903099.png)
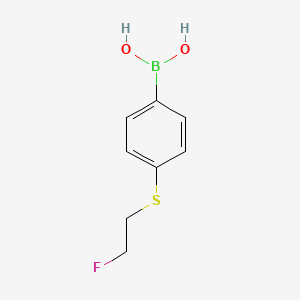
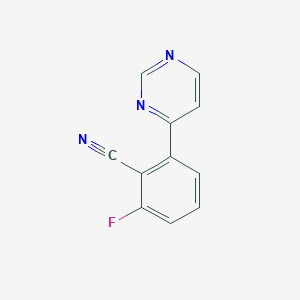
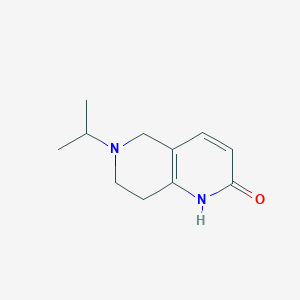
![4'-Ethynyl-[1,1'-biphenyl]-4-amine](/img/structure/B11903132.png)
